An In-depth Technical Guide to the Chemical Properties of N-((S)-1-phenylethyl)acrylamide
An In-depth Technical Guide to the Chemical Properties of N-((S)-1-phenylethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-((S)-1-phenylethyl)acrylamide, a chiral monomer of significant interest in polymer chemistry and material science. The information presented is intended to support research and development activities in fields such as chiral chromatography, asymmetric synthesis, and the development of functional polymers.
Chemical and Physical Properties
N-((S)-1-phenylethyl)acrylamide is a chiral vinylic amide. While extensive experimental data for this specific enantiomer is not widely consolidated, the properties of the racemic mixture and related acrylamide derivatives provide a strong basis for its chemical profile.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| CAS Number | 19035-71-3 | For the (S)-enantiomer |
| Racemic CAS Number | 117604-27-0 | For N-(1-phenylethyl)acrylamide |
| Appearance | White to off-white solid | Inferred from related compounds[1] |
| Melting Point | Not definitively reported for the (S)-enantiomer. The related N-phenylacrylamide has a melting point of 103-106 °C.[2] | |
| Boiling Point | Not reported. Acrylamide derivatives often polymerize at high temperatures.[1] | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone.[3] Acrylamides generally exhibit good solubility in polar organic solvents. | Inferred from general acrylamide properties[3] |
Synthesis
The synthesis of N-((S)-1-phenylethyl)acrylamide typically involves the acylation of (S)-1-phenylethylamine with an activated acrylic acid derivative, such as acryloyl chloride. This reaction is a standard method for forming amide bonds.
Experimental Protocol: Synthesis of N-((S)-1-phenylethyl)acrylamide
This protocol is a generalized procedure based on established methods for the synthesis of acrylamide derivatives.[4]
Materials:
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(S)-1-phenylethylamine
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Acryloyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous dichloromethane (or another suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography equipment)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine and triethylamine in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred amine solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-((S)-1-phenylethyl)acrylamide.
Figure 1: Synthetic workflow for N-((S)-1-phenylethyl)acrylamide.
Spectral Data
The structural confirmation of N-((S)-1-phenylethyl)acrylamide is achieved through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the amide and vinyl functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~3080-3030 | =C-H stretch |
| ~1660 | C=O stretch (Amide I) |
| ~1620 | C=C stretch |
| ~1540 | N-H bend (Amide II) |
Note: These are approximate values and can vary based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~6.1-6.4 | m | 1H | -NH-CH =CH₂ |
| ~5.5-6.0 | m | 2H | -NH-CH=CH ₂ |
| ~5.2 | q | 1H | C₆H₅-CH -CH₃ |
| ~1.5 | d | 3H | C₆H₅-CH-CH ₃ |
| ~1.3 | d | 1H | -NH - |
Note: Chemical shifts are approximate and depend on the solvent used. 'm' denotes multiplet, 'q' denotes quartet, and 'd' denotes doublet.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide carbonyl) |
| ~143 | Aromatic quaternary carbon |
| ~131 | -CH=C H₂ |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~126 | Aromatic C-H |
| ~126 | -C H=CH₂ |
| ~50 | C₆H₅-C H-CH₃ |
| ~22 | C₆H₅-CH-C H₃ |
Note: These are predicted chemical shifts.
Reactivity and Stability
N-((S)-1-phenylethyl)acrylamide, like other acrylamides, is a reactive monomer.
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Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or radical initiators.[3] This property is harnessed in the synthesis of poly(N-((S)-1-phenylethyl)acrylamide), a chiral stationary phase used in chromatography.[5]
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Stability: The monomer should be stored in a cool, dark place, and preferably with a polymerization inhibitor to prevent spontaneous polymerization. Acrylamides can be sensitive to air and moisture.
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Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
Signaling Pathways and Logical Relationships
The primary chemical transformation involving N-((S)-1-phenylethyl)acrylamide is its polymerization. The logical relationship from monomer to polymer is a fundamental concept in polymer science.
References
- 1. Acrylamide - Wikipedia [en.wikipedia.org]
- 2. N-Phenylacrylamide 99 2210-24-4 [sigmaaldrich.com]
- 3. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
